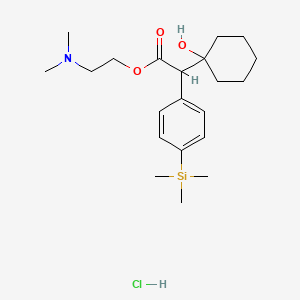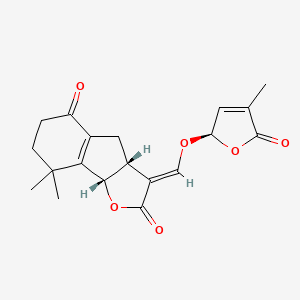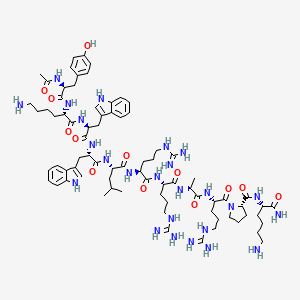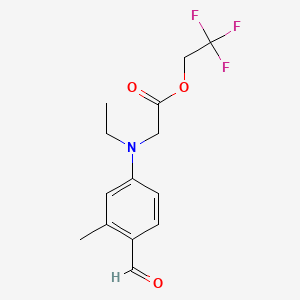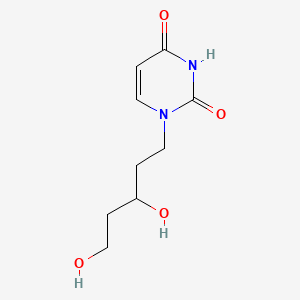
1-(3,5-Dihydroxypent-1-yl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dihydroxypent-1-yl)uracil is a derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). This compound features a uracil moiety substituted at the N1 position with a 3,5-dihydroxypentyl group. Uracil derivatives are known for their significant biological activities, including antiviral, anticancer, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dihydroxypent-1-yl)uracil typically involves the alkylation of uracil with a suitable 3,5-dihydroxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the uracil, facilitating nucleophilic substitution . The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters and can be scaled up efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dihydroxypent-1-yl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The uracil ring can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation Products: 1-(3,5-Dioxopent-1-yl)uracil
Reduction Products: 1-(3,5-Dihydroxypent-1-yl)dihydrouracil
Substitution Products: 1-(3,5-Dihalopent-1-yl)uracil
Applications De Recherche Scientifique
1-(3,5-Dihydroxypent-1-yl)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for RNA interactions.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dihydroxypent-1-yl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell death. This mechanism is similar to that of other uracil derivatives like 5-fluorouracil .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromouracil: Used in research as a mutagenic agent.
1-(2-Deoxy-β-D-ribofuranosyl)uracil: A nucleoside analog used in antiviral therapies.
Uniqueness
1-(3,5-Dihydroxypent-1-yl)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
69895-61-0 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
1-(3,5-dihydroxypentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c12-6-3-7(13)1-4-11-5-2-8(14)10-9(11)15/h2,5,7,12-13H,1,3-4,6H2,(H,10,14,15) |
Clé InChI |
IJOKNRPQDXPCBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


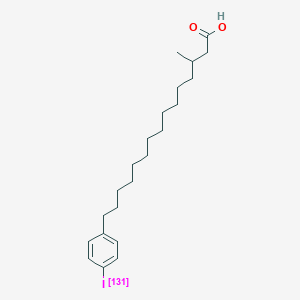
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
